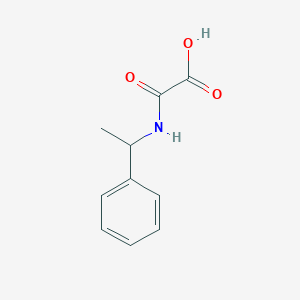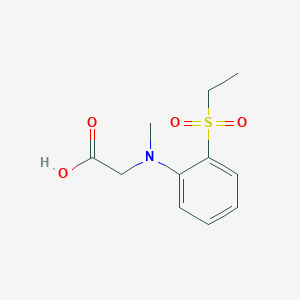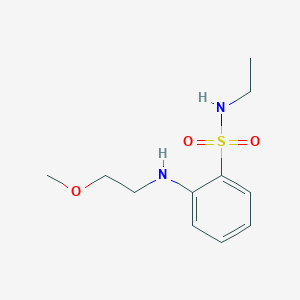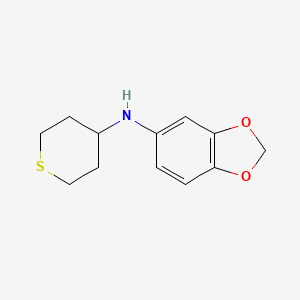![molecular formula C14H21F2NO2 B7542216 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol involves the inhibition of several enzymes. It has been found to be a potent inhibitor of phosphodiesterases, which are enzymes that catalyze the hydrolysis of cyclic nucleotides. It has also been found to inhibit histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. In addition, it has been found to inhibit protein kinases, which are enzymes that regulate cellular signaling pathways. These inhibitory effects contribute to the anti-inflammatory and anti-tumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol have been studied extensively. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol in lab experiments include its potent inhibitory effects on several enzymes and its potential applications in various fields. However, the limitations include the need for high-quality starting materials and the variability in yield and purity depending on the synthesis method used.
Direcciones Futuras
For the study of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol include further investigation of its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal synthesis method for achieving high yields and purity of the compound. The development of new analogs and derivatives of the compound may also lead to the discovery of more potent and selective inhibitors of enzymes with therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been achieved using several methods. One of the most common methods involves the reaction of 4-[4-(Difluoromethoxy)phenyl]butan-2-amine with 2-amino-1-propanol in the presence of a catalyst. Another method involves the reduction of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-yl]oxazolidine using sodium borohydride. The yield and purity of the synthesized compound depend on the method used and the quality of the starting materials.
Aplicaciones Científicas De Investigación
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterases, histone deacetylases, and protein kinases. It has also been found to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO2/c1-10(17-11(2)9-18)3-4-12-5-7-13(8-6-12)19-14(15)16/h5-8,10-11,14,17-18H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFORVYYRQNVMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)


![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)



